![molecular formula C6HBrClIN2S B2367941 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine CAS No. 1799610-89-1](/img/structure/B2367941.png)

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

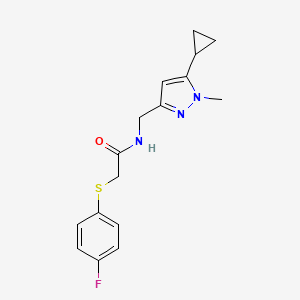

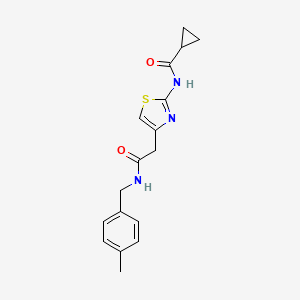

5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C6HBrClIN2S . It is a solid substance that appears off-white to yellow in color .

Synthesis Analysis

The synthesis of pyrimidines like this compound can be achieved through various methods. One such method involves a 4-HO-TEMPO-facilitated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains bromine, chlorine, and iodine substituents .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.42 . It is a solid substance that appears off-white to yellow in color . The compound should be stored in a freezer under inert atmosphere .Aplicaciones Científicas De Investigación

Synthesis and Chemistry

Pyrrolopyrimidine Nucleosides Synthesis : 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is used in the synthesis of pyrrolopyrimidine nucleosides. For example, it was transformed into 5-bromo-4-chloro-7-(β-D-ribo-furanosyl)pyrrolo[2,3-d] pyrimidine, a compound with potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).

Functionalization of Pyrimidines : The compound is used in generating and functionalizing pyrimidines. For instance, it can produce carboxylic acids from its derivatives through halogen/metal permutation followed by carboxylation (Schlosser, Lefebvre, & Ondi, 2006).

Medical and Biological Research

- Antiviral Activity : 5-Bromo derivatives, including those based on this compound, have shown inhibitory activity against DNA viruses like herpes simplex virus and cytomegalovirus. They have also shown marked inhibition of retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Material Science and Engineering

- Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives : This compound is utilized in the synthesis of thiadiazine derivatives, important in material science for their unique chemical properties (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Crystallography

- Crystallography Studies : The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine and subsequent crystallography analysis has been conducted to understand its molecular structure and properties (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrClIN2S/c7-3-2-4(8)10-1-11-6(2)12-5(3)9/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAXSMPKSVVSEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=C(S2)I)Br)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrClIN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2367866.png)

![N-(2-ethoxyphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2367867.png)

![Methyl 3-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)-2-thiophenecarboxylate](/img/structure/B2367869.png)

![(E)-N-[1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2367873.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)

![2-(2-(Diethylamino)ethyl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367878.png)

![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)